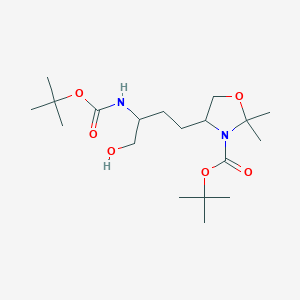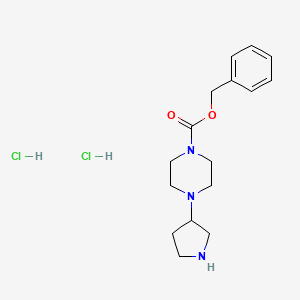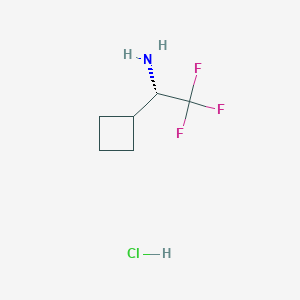
Methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes multiple methoxy and oxoethyl groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate involves several steps. Typically, the synthesis starts with the preparation of the porphyrin core, followed by the introduction of methoxy and oxoethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as chromatography and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The methoxy and oxoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized porphyrins.
Scientific Research Applications
Methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactivity of porphyrins.
Biology: The compound is investigated for its potential role in biological systems, particularly in mimicking natural porphyrins.
Medicine: Research explores its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways. For example, in photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Uroporphyrin I octamethyl ester
- Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate
Uniqueness
Methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate is unique due to its specific arrangement of methoxy and oxoethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C37H38N4O10 |
|---|---|
Molecular Weight |
698.7 g/mol |
IUPAC Name |
methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C37H38N4O10/c1-17-20(9-32(42)47-4)27-14-25-19(3)22(11-34(44)49-6)29(40-25)16-31-36(37(46)51-8)23(12-35(45)50-7)30(41-31)15-26-18(2)21(10-33(43)48-5)28(39-26)13-24(17)38-27/h13-16,39,41H,9-12H2,1-8H3 |
InChI Key |
GEQKLRDOFFOLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)C(=O)OC)C(=C4C)CC(=O)OC)C(=C3C)CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)


![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)


![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)

